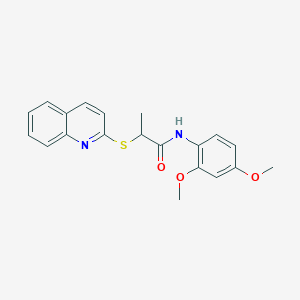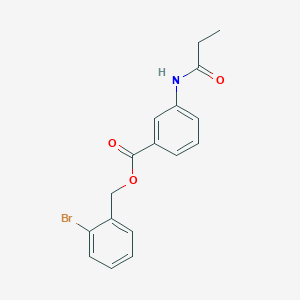![molecular formula C15H12INO3 B5158809 {4-[(3-iodobenzoyl)amino]phenyl}acetic acid](/img/structure/B5158809.png)
{4-[(3-iodobenzoyl)amino]phenyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(3-iodobenzoyl)amino]phenyl}acetic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as IBPA or 3-Iodo-N-(4-carboxyphenyl)benzamide and is a derivative of benzamide.
作用機序
The mechanism of action of {4-[(3-iodobenzoyl)amino]phenyl}acetic acid is not fully understood. However, it is believed that the compound exerts its biological activity by binding to the active site of the target enzyme and inhibiting its activity. The compound may also interact with other cellular components and modulate their function.
Biochemical and Physiological Effects:
{4-[(3-iodobenzoyl)amino]phenyl}acetic acid has been shown to exhibit various biochemical and physiological effects. The compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It has also been shown to possess anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. Additionally, the compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the advantages of using {4-[(3-iodobenzoyl)amino]phenyl}acetic acid in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This property makes it a valuable tool for studying enzyme function and activity. However, the compound has some limitations, such as its low solubility in water, which can make it challenging to work with in aqueous solutions.
将来の方向性
The potential applications of {4-[(3-iodobenzoyl)amino]phenyl}acetic acid in various fields make it an exciting area of research. Some of the future directions for research include:
1. Studying the structure-activity relationship of the compound to identify more potent analogs.
2. Investigating the mechanism of action of the compound to gain a better understanding of its biological activity.
3. Exploring the potential applications of the compound in drug discovery and development.
4. Studying the pharmacokinetics and pharmacodynamics of the compound to determine its suitability as a drug candidate.
5. Investigating the potential use of the compound in the treatment of various diseases such as cancer, inflammation, and Alzheimer's disease.
Conclusion:
In conclusion, {4-[(3-iodobenzoyl)amino]phenyl}acetic acid is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. The compound exhibits inhibitory activity against various enzymes and possesses anti-inflammatory and anticancer properties. The synthesis of the compound involves the reaction of 3-iodobenzoic acid with 4-aminophenylacetic acid in the presence of a coupling agent and a catalyst. The compound has some limitations, such as its low solubility in water, but its potential applications make it an exciting area of research. Future research directions include studying the structure-activity relationship, investigating the mechanism of action, and exploring the potential applications of the compound in drug discovery and development.
合成法
The synthesis of {4-[(3-iodobenzoyl)amino]phenyl}acetic acid involves the reaction of 3-iodobenzoic acid with 4-aminophenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of {4-[(3-iodobenzoyl)amino]phenyl}acetic acid with a yield of 60-70%. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
{4-[(3-iodobenzoyl)amino]phenyl}acetic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. The compound has been shown to exhibit inhibitory activity against various enzymes such as carbonic anhydrase, urease, and cholinesterase. It has also been found to possess anti-inflammatory and anticancer properties.
特性
IUPAC Name |
2-[4-[(3-iodobenzoyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c16-12-3-1-2-11(9-12)15(20)17-13-6-4-10(5-7-13)8-14(18)19/h1-7,9H,8H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBZKNXFHSBLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[(3-Iodophenyl)carbonyl]amino}phenyl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5158743.png)

![3-(1,3-benzodioxol-5-yl)-5-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5158752.png)
![(3S*,4S*)-1-[2-(2-furyl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5158762.png)
![4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5158770.png)
![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B5158798.png)
![1-[6-(2,6-dimethylphenoxy)hexyl]-1H-imidazole](/img/structure/B5158804.png)
![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)


![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)